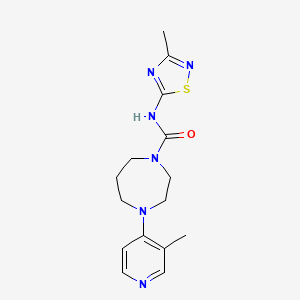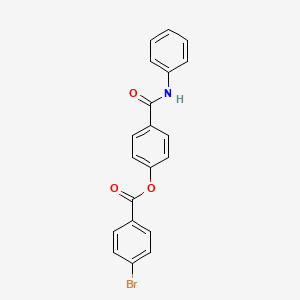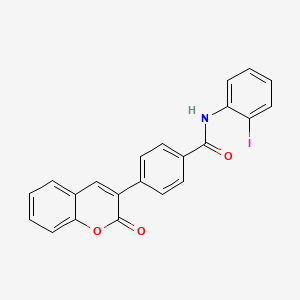![molecular formula C26H29ClN2O2 B4137815 1-(2-chlorophenoxy)-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol](/img/structure/B4137815.png)
1-(2-chlorophenoxy)-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol
Übersicht
Beschreibung
1-(2-chlorophenoxy)-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol, also known as pindolol, is a non-selective beta-blocker used in the treatment of hypertension, angina, and arrhythmias. Pindolol is a racemic mixture of two enantiomers, which differ in their pharmacological properties. The compound was first synthesized in 1963 and has been widely studied for its therapeutic potential and mechanism of action.
Wirkmechanismus
Pindolol is a non-selective beta-blocker, which means it blocks both beta-1 and beta-2 adrenergic receptors. The compound has partial agonist activity at beta-1 receptors, which means it can stimulate these receptors to a limited extent. Pindolol also has antagonist activity at serotonin 1A receptors, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
Pindolol has a number of biochemical and physiological effects, including reducing heart rate and blood pressure by blocking beta-1 receptors in the heart and reducing bronchodilation by blocking beta-2 receptors in the lungs. The compound may also have anxiolytic and antidepressant effects due to its partial agonist activity at beta-1 receptors and antagonist activity at serotonin 1A receptors.
Vorteile Und Einschränkungen Für Laborexperimente
Pindolol has been widely used in laboratory experiments due to its well-characterized pharmacological properties and availability. However, the compound's non-selective beta-blocking activity may limit its use in certain experiments where selective beta-blockers are required.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-(2-chlorophenoxy)-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol, including:
1. Further investigation of the compound's potential use in the treatment of anxiety disorders and depression, particularly in combination with SSRIs.
2. Examination of the compound's potential use in the treatment of cocaine addiction, including the development of novel formulations and delivery methods.
3. Investigation of the compound's effects on other neurotransmitter systems, including the dopamine and norepinephrine systems.
4. Development of more selective beta-blockers based on the structure of this compound, which may have improved therapeutic efficacy and fewer side effects.
Conclusion:
Pindolol is a non-selective beta-blocker with a number of potential therapeutic uses, including in the treatment of hypertension, angina, and arrhythmias. The compound has also been studied for its potential use in the treatment of anxiety disorders, depression, and cocaine addiction. Further research is needed to fully understand the compound's mechanism of action and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Pindolol has been extensively studied for its potential therapeutic uses, particularly in the treatment of anxiety disorders and depression. The compound has been shown to enhance the effects of selective serotonin reuptake inhibitors (SSRIs) and may have a role in the treatment of refractory depression. Pindolol has also been studied for its potential use in the treatment of cocaine addiction, as it may reduce the reinforcing effects of the drug.
Eigenschaften
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-3-(2-chlorophenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN2O2/c27-24-13-7-8-14-25(24)31-20-23(30)19-28-15-17-29(18-16-28)26(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-14,23,26,30H,15-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSFPWZOGDCWLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC=C2Cl)O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(2,2-dimethylpropyl)-2-nitroaniline](/img/structure/B4137733.png)
![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B4137735.png)


![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4137748.png)

![N-(1-{1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-N'-(2-methoxyphenyl)urea](/img/structure/B4137766.png)
![ethyl 1-{[(2,3-di-2-thienyl-6-quinoxalinyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B4137773.png)
![10-tert-butyl-3-methyl-9,10,11,12-tetrahydro-2H-[1]benzothieno[2',3':4,5]pyrimido[1,6-b][1,2,4]triazin-2-one](/img/structure/B4137779.png)
![3-(4-chlorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B4137787.png)
![isopropyl 3-[({[5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4137796.png)
![2-chloro-5-iodo-N-({[4-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4137829.png)
![2-(2,4-dichlorophenoxy)-N-{[(2-furylmethyl)amino]carbonothioyl}propanamide](/img/structure/B4137836.png)
![N-(2,6-dichlorophenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4137843.png)